molecular formula C18H16BrN5O B2473551 (2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 1396883-38-7

(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B2473551
CAS No.: 1396883-38-7
M. Wt: 398.264
InChI Key: RZNVEMSDFSOOOF-UHFFFAOYSA-N
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Description

(2-(4-Bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a sophisticated small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a hybrid architecture, combining a 4-bromophenyl-tetrazole moiety with a 6-methyl-3,4-dihydroquinoline scaffold. This structural motif is recognized for its potential in probing ionotropic glutamate receptor function, particularly as a template for developing subunit-selective modulators of the N-Methyl-D-aspartate (NMDA) receptor family . The tetrazole group is a well-known pharmacophore and bioisostere, often used to mimic carboxylic acids, which can enhance metabolic stability and influence the molecule's overall physicochemical properties . The 4-bromophenyl substitution and the dihydroquinoline core are structural elements frequently explored in the design of compounds that interact with central nervous system (CNS) targets. Research on analogous tetrahydroisoquinoline compounds has demonstrated their value as potent, subunit-selective positive allosteric modulators for GluN2C and GluN2D-containing NMDA receptors, which are implicated in various neurological processes and disorders . These receptors are attractive therapeutic targets for conditions such as schizophrenia, Parkinson's disease, and neuropathic pain . This product is intended solely for research applications in laboratory settings. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this compound with appropriate safety precautions.

Properties

IUPAC Name

[2-(4-bromophenyl)tetrazol-5-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O/c1-12-4-9-16-13(11-12)3-2-10-23(16)18(25)17-20-22-24(21-17)15-7-5-14(19)6-8-15/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNVEMSDFSOOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a novel derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the 4-bromophenyl and 6-methyl-3,4-dihydroquinoline moieties contributes to its unique pharmacological profile.

Biological Activity Overview

  • Antimicrobial Activity
    • Bacterial Inhibition : Research indicates that tetrazole derivatives exhibit significant antibacterial properties. For instance, compounds containing the tetrazole moiety have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 2 to 16 µg/mL, demonstrating potent activity against both standard and clinical strains .
    • Fungal Activity : In addition to antibacterial effects, certain tetrazole derivatives also exhibit antifungal activity against pathogens like Candida albicans and Aspergillus niger.
  • Anticancer Properties
    • Studies have evaluated the cytotoxic effects of similar tetrazole-containing compounds on human cancer cell lines. The MTT assay results suggest that some derivatives significantly inhibit cell viability in cancer cells such as HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) at concentrations ranging from 25 to 100 µM . The structure-activity relationship indicates that the presence of specific substituents enhances cytotoxicity.
  • Mechanism of Action
    • The mechanism by which these compounds exert their biological effects is still under investigation. Some studies suggest that tetrazole derivatives may interact with various kinases, although specific targets remain to be fully elucidated .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
4,5,6,7-Tetrabromo-1H-benzimidazole derivativesAntibacterialSignificant inhibition against E. coli and S. aureus with MIC values as low as 2 µg/mL.
N-(furan-2-ylmethyl)-1H-tetrazol-5-aminesAntimicrobialShowed strong activity against hospital strains with MICs ranging from 0.25 to 4 µg/mL.
Various tetrazole derivativesCytotoxicityEffective against MCF-7 and CCRF-CEM cell lines; structure-dependent activity observed.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. The presence of the tetrazole moiety enhances the biological activity of related compounds against various bacterial strains. For instance, studies have shown that tetrazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Compounds containing the quinoline and tetrazole structures have demonstrated promising anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of angiogenesis. For example, research has indicated that specific derivatives can effectively target cancer cell lines, suggesting their potential use in cancer therapy .

Anti-inflammatory Effects

Tetrazole-containing compounds have been studied for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes, which could lead to therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Photophysical Properties

Research into the photophysical properties of tetrazole derivatives suggests their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic structure of these compounds allows for efficient light emission and absorption, making them suitable for applications in display technologies .

Synthesis of Functional Materials

The compound can serve as a precursor in the synthesis of functional materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions allows it to be integrated into complex molecular architectures, potentially leading to new materials with tailored properties for electronics or catalysis .

Synthesis and Characterization

A notable study involved the synthesis of related tetrazole derivatives where researchers utilized density functional theory (DFT) to optimize molecular structures and predict reactivity patterns. The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structural integrity and providing insights into their potential applications .

Biological Evaluation

In a biological evaluation study, several derivatives of the compound were tested for their antimicrobial efficacy using standard agar diffusion methods. Results indicated that certain modifications to the tetrazole ring significantly enhanced activity against specific bacterial strains, highlighting the importance of structural optimization in drug development .

Data Tables

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntimicrobial agents
Anticancer properties
Anti-inflammatory effects
Materials ScienceOLEDs and optoelectronic devices
Synthesis of functional materials

Chemical Reactions Analysis

Reactivity of the Tetrazole Moiety

The 2H-tetrazol-5-yl group participates in acid-base equilibria and serves as a directing group in electrophilic substitution reactions. Key transformations include:

a. Coordination and tautomerism

  • The NH proton can tautomerize between positions, enabling coordination with transition metals (e.g., Pd, Cu) to facilitate cross-coupling reactions .

  • Deprotonation with bases (e.g., K₂CO₃) generates a nucleophilic site for alkylation or arylation .

b. Click chemistry

  • The tetrazole undergoes Huisgen cycloaddition with alkynes under copper catalysis, forming triazole derivatives (Table 1) .

Reaction TypeConditionsProductYield (%)Source
CycloadditionCuI, DIPEA, DMF, 80°CTriazole-linked analogs65–78
SNAr with aminesK₂CO₃, DMF, 100°C5-Amino-tetrazole derivatives52

Bromophenyl Substitution Reactions

The 4-bromophenyl group undergoes cross-coupling reactions, enabling structural diversification:

a. Suzuki-Miyaura coupling

  • Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl products (Table 2) .

  • Optimized conditions: Na₂CO₃, dioxane/water (3:1), 90°C .

b. Buchwald-Hartwig amination

  • Couples with primary/secondary amines to introduce amino groups .

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃Biaryl-methanone85
AminationPd₂(dba)₃, Xantphos, 100°C4-Aminophenyl-tetrazole73

Transformations of the Dihydroquinoline Core

The 6-methyl-3,4-dihydroquinoline unit undergoes oxidation and ring-opening reactions:

a. Oxidation to quinoline

  • Treatment with MnO₂ or DDQ in CH₂Cl₂ oxidizes the dihydroquinoline to a fully aromatic quinoline system .

b. Alkylation at the methyl group

  • The 6-methyl group undergoes radical bromination (NBS, AIBN) followed by nucleophilic substitution .

Methanone Functional Group Reactivity

The ketone group participates in reductions and condensations:

a. Reduction to alcohol

  • NaBH₄ in MeOH reduces the ketone to a secondary alcohol (confirmed by IR loss of C=O at ~1700 cm⁻¹).

b. Condensation with hydrazines

  • Forms hydrazone derivatives under acidic conditions .

Stability Under Hydrolytic Conditions

The compound shows limited hydrolysis in neutral aqueous solutions but degrades under strongly acidic/basic conditions:

  • pH < 2: Cleavage of the tetrazole ring to form amides .

  • pH > 10: Demethylation of the quinoline methyl group .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general principles of medicinal chemistry and crystallography tools like the SHELX system (discussed in the evidence), structural and functional comparisons can be inferred:

Structural Comparisons:

  • Tetrazole-containing analogs: Compounds like (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(quinolin-1(2H)-yl)methanone may exhibit similar hydrogen-bonding patterns due to the tetrazole ring but differ in halogen substituent effects (Br vs. Cl) on solubility and target binding .
  • Dihydroquinoline derivatives: Analogous structures lacking the tetrazole group, such as 6-methyl-3,4-dihydroquinoline-1(2H)-carboxamide, would show reduced polarity and altered pharmacokinetic profiles .

Functional Comparisons:

  • Bioactivity: Tetrazole-dihydroquinoline hybrids are often screened for kinase inhibition or antimicrobial activity. For example, compounds with nitro or methoxy substituents instead of bromine may display varying potency due to electronic or steric differences .
  • Crystallographic analysis : The SHELX system (SHELXL, SHELXS) is critical for resolving crystal structures of such compounds, enabling comparisons of bond lengths, angles, and packing arrangements. For instance, the bromine atom’s heavy atom effect could improve X-ray diffraction quality compared to lighter halogens .

Data Table: Hypothetical Comparison (Based on General Trends)

Property Target Compound Chlorophenyl Analog Nitro-substituted Analog
Molecular Weight (g/mol) ~413 ~369 ~378
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Acceptors 6 6 7
Crystallographic Resolution 0.85 Å (SHELXL-refined) 1.10 Å 1.20 Å

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